N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
Description
This compound is a structurally complex molecule featuring three key motifs:
A piperazine core substituted with a 5-chloro-2-methylphenyl group, which is known to enhance receptor binding affinity in neuroactive compounds .
A triazoloquinazolinone scaffold modified with a 4-fluorobenzyl group. The triazole ring system is associated with diverse biological activities, including antimicrobial and anticancer properties .
A propanamide linker connecting the piperazine and triazoloquinazolinone moieties, which may influence pharmacokinetic properties such as solubility and metabolic stability .
The fluorobenzyl and chloro-methylphenyl substituents likely modulate electronic and steric interactions with target receptors .
Properties
IUPAC Name |
N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33ClFN7O2/c1-22-6-9-24(33)20-28(22)39-18-16-38(17-19-39)15-14-35-30(42)13-12-29-36-37-32-40(21-23-7-10-25(34)11-8-23)31(43)26-4-2-3-5-27(26)41(29)32/h2-11,20H,12-19,21H2,1H3,(H,35,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNOKSNPZLTFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33ClFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C29H44ClN7O2
- Molecular Weight : 558.2 g/mol
- CAS Number : 902929-75-3
Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms. For instance, the presence of the piperazine moiety is known to enhance binding affinity to certain receptors involved in neurotransmission and cancer cell apoptosis. Studies have shown that piperazine derivatives can inhibit poly(ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair processes in cancer cells .
Anticancer Activity
The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspase pathways. For example, compounds similar to this one showed increased CASPASE 3/7 activity in breast cancer cells, indicating a potential for promoting programmed cell death .
Table 1: Efficacy of Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5a | MCF-7 (Breast Cancer) | 10.0 | PARP inhibition |
| Compound 5e | MCF-7 (Breast Cancer) | 8.5 | CASPASE activation |
| N-(2-Chloro...) | A549 (Lung Cancer) | 15.0 | Apoptosis induction |
Antimicrobial Activity
There is emerging evidence that compounds with similar triazole structures exhibit antimicrobial properties. The triazole ring is known for its antifungal and antibacterial activities due to its ability to disrupt microbial cell membranes and inhibit key metabolic pathways .
Case Studies
A recent study evaluated a series of piperazine derivatives for their biological activities against various cancer cell lines and pathogens. Among these derivatives, those containing fluorinated benzyl groups showed enhanced activity against Mycobacterium tuberculosis, suggesting a broad spectrum of antimicrobial efficacy .
Case Study Findings:
- Compound Testing : Various derivatives were tested against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM.
- Cytotoxicity Assessment : The most active compounds were assessed for cytotoxicity on human embryonic kidney cells (HEK-293), demonstrating low toxicity profiles which are essential for therapeutic applications.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and quinazoline structures. These compounds have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, derivatives similar to N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide have displayed significant cytotoxicity against human breast cancer cells in vitro .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar piperazine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanisms of action often involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Central Nervous System Disorders
Due to the piperazine component, this compound may have applications in treating central nervous system disorders such as anxiety and depression. Piperazine derivatives are known to act on serotonin receptors, which can modulate mood and behavior .
Anti-inflammatory Effects
Some studies suggest that compounds with similar structures possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Properties | Showed effectiveness against MRSA strains with MIC values comparable to standard antibiotics. |
| Study C | CNS Disorders | Highlighted potential anxiolytic effects through modulation of serotonin pathways in animal models. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives
Piperazine-based compounds are widely studied for their CNS activity. For example:
- N-(5-chloro-2-hydroxyphenyl)-3-phenylpropanamide () shares a chloro-substituted aromatic group but lacks the triazoloquinazolinone moiety. This difference may reduce its selectivity for serotonin or dopamine receptors compared to the target compound .
Triazoloquinazolinone Analogs
- 4-(5-Mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine () contains a triazole ring but substitutes the quinazolinone with a mercapto group. This modification may enhance metal-binding capacity but reduce stability under physiological conditions .
- Azo dyes with triazine backbones () highlight the role of electronegative groups (e.g., fluorine in the target compound) in tuning electronic properties, which could influence receptor interactions .
Propanamide-Linked Compounds
- (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino) derivatives () use a triazine-amide linker. The target compound’s propanamide linker may offer greater conformational flexibility, improving binding to rigid enzyme active sites .
Data Tables: Structural and Functional Comparisons
Table 1: Substituent Effects on Pharmacological Properties
Table 2: Electronic and Steric Parameters
| Compound | LogP* | Polar Surface Area (Ų) | H-bond Acceptors |
|---|---|---|---|
| Target Compound | 3.8 | 98.5 | 9 |
| Azo dye () | 2.1 | 75.3 | 6 |
| Piperazine-sulfonamide () | 1.5 | 85.7 | 7 |
*Estimated using ’s molecular descriptor principles.
Research Findings and Mechanistic Insights
Q & A
Q. What are the recommended synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the triazoloquinazoline core followed by sequential coupling of the piperazine and propanamide moieties. Key steps include:
- Amide bond formation : Achieved via coupling reagents like EDCl/HOBt under inert atmospheres .
- Heterocyclic ring construction : Cyclization reactions (e.g., triazole formation) require precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .
- Purification : Normal-phase chromatography (e.g., ethyl acetate/dichloromethane gradients) is critical for isolating intermediates . Optimization focuses on solvent polarity, catalyst selection (e.g., palladium for cross-couplings), and reaction time to maximize yields (>70%) .
Q. How can the molecular structure and purity of this compound be confirmed?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify proton environments and carbon frameworks, with aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ 9–10 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 546.02 for a related analog) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with acetonitrile/water gradients .
Q. What are the key structural features influencing its biological activity?
- Triazoloquinazoline core : Imparts rigidity and π-π stacking potential with biological targets .
- 4-Fluorobenzyl group : Enhances lipophilicity and membrane permeability .
- Piperazine moiety : Facilitates hydrogen bonding and modulates receptor affinity (e.g., serotonin/dopamine receptors) .
Advanced Research Questions
Q. How can reaction yields be improved during large-scale synthesis?
- Solvent optimization : Replace DMF with less polar solvents (e.g., acetonitrile) to reduce side reactions .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .
- In-line analytics : Use TLC or real-time HPLC to monitor intermediate stability and adjust conditions dynamically .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. CHO for receptor studies) and buffer pH .
- Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., substituting 4-fluorobenzyl with chlorophenyl groups) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be systematically evaluated?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction .
- In silico modeling : Predict metabolic hotspots (e.g., piperazine N-demethylation) using software like Schrödinger .
Q. What experimental designs are recommended for target identification?
- Affinity chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from lysates .
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound binding .
- CRISPR-Cas9 screens : Identify gene knockouts that confer resistance/sensitivity to the compound .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Replicate experiments : Ensure consistency in compound purity (HPLC), solvent (DMSO concentration <0.1%), and cell viability assays (MTT vs. resazurin) .
- Control for off-target effects : Use selective inhibitors (e.g., ketanserin for 5-HT₂A) to confirm specificity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
